molecular formula C10H15NO2 B1580761 (2,3-Dimethoxybenzyl)methylamine CAS No. 53663-28-8

(2,3-Dimethoxybenzyl)methylamine

Cat. No.: B1580761
CAS No.: 53663-28-8
M. Wt: 181.23 g/mol
InChI Key: UKKGAJSVGVCQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxybenzyl)methylamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 2 and 3 positions and a methylamine group at the benzyl position. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

(2,3-Dimethoxybenzyl)methylamine has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, ranging from binding interactions to enzyme inhibition or activation .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the type of cell and the specific cellular processes involved .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,3-Dimethoxybenzyl)methylamine involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine. The process typically includes the following steps :

  • Dissolve 2,3-dimethoxybenzaldehyde in ethanol.
  • Add methylamine in water to the solution.
  • Heat the mixture to boiling and add a catalyst such as Raney nickel.
  • Conduct hydrogenation at low pressure until the reaction is complete.
  • Filter out the catalyst and evaporate the solvent.
  • Acidify the solution with hydrochloric acid and extract the product with ether.
  • Make the solution alkaline with sodium hydroxide and separate the amine layer.
  • Dry the ether solution and distill the amine under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it to simpler amines or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dimethoxybenzaldehyde, while reduction may produce simpler amines.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxybenzyl)amine
  • (2,3-Dimethoxyphenyl)methanamine
  • (2,3-Dimethoxybenzyl)chloride

Uniqueness

(2,3-Dimethoxybenzyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a methylamine group allows for diverse reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-5-4-6-9(12-2)10(8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKGAJSVGVCQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968433
Record name 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53663-28-8
Record name 53663-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethoxybenzyl)methylamine
Reactant of Route 2
Reactant of Route 2
(2,3-Dimethoxybenzyl)methylamine
Reactant of Route 3
Reactant of Route 3
(2,3-Dimethoxybenzyl)methylamine
Reactant of Route 4
Reactant of Route 4
(2,3-Dimethoxybenzyl)methylamine
Reactant of Route 5
Reactant of Route 5
(2,3-Dimethoxybenzyl)methylamine
Reactant of Route 6
Reactant of Route 6
(2,3-Dimethoxybenzyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.